molecular formula C9H6BrClN2O B13944987 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one

Cat. No.: B13944987
M. Wt: 273.51 g/mol
InChI Key: NBOGXNFAYGLJJC-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of bromine and chlorine atoms in the structure can significantly influence the compound’s reactivity and biological properties.

Properties

Molecular Formula

C9H6BrClN2O

Molecular Weight

273.51 g/mol

IUPAC Name

6-bromo-4-chloro-1-methylquinazolin-2-one

InChI

InChI=1S/C9H6BrClN2O/c1-13-7-3-2-5(10)4-6(7)8(11)12-9(13)14/h2-4H,1H3

InChI Key

NBOGXNFAYGLJJC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=NC1=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative, which is brominated and chlorinated to introduce the halogen atoms.

    Cyclization: The halogenated aniline undergoes cyclization with formamide or a similar reagent to form the quinazolinone core.

    Methylation: The final step involves methylation of the nitrogen atom to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound can be used to study the biological activity of quinazolinone derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one depends on its specific biological target. Generally, quinazolinones can interact with various enzymes and receptors, modulating their activity. The presence of bromine and chlorine atoms can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinazolin-2(1H)-one: Lacks the bromine atom and may have different reactivity and biological activity.

    6-Bromoquinazolin-2(1H)-one: Lacks the chlorine atom and may exhibit different properties.

    1-Methylquinazolin-2(1H)-one: Lacks both halogen atoms and may have reduced biological activity.

Uniqueness

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.

Biological Activity

6-Bromo-4-chloro-1-methylquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H7BrClN3O and a molecular weight of 276.54 g/mol. The presence of bromine and chlorine atoms in its structure enhances its reactivity and interaction with biological targets, making it a valuable compound for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Research indicates that compounds with similar quinazoline structures often act as inhibitors of protein kinases, which play crucial roles in cell signaling and proliferation. By inhibiting these kinases, the compound may disrupt cancer cell growth and other pathological processes.

1. Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity.

Cell Line IC50 (µM) Reference
MCF-70.225
A5490.150
HCT1160.200

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus.

Bacterial Strain MIC (µg/mL) Reference
E. coli40
S. aureus50

3. Anti-inflammatory Activity

Research indicates that quinazoline derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies showed that treatment with similar compounds resulted in significant reductions in these cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by Kumar et al. evaluated the anticancer efficacy of several quinazoline derivatives, including this compound, against MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Properties
In another study, the antimicrobial activity of this compound was tested against multi-drug resistant bacterial strains. The results showed that it had comparable efficacy to traditional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents.

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